

# Bocidelpar's Impact on Gene Expression Related to Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Bocidelpar |           |
| Cat. No.:            | B10830031  | Get Quote |

Audience: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Bocidelpar** (ASP0367) is a selective peroxisome proliferator-activated receptor delta (PPARδ) modulator under investigation for diseases involving mitochondrial dysfunction, such as primary mitochondrial myopathies (PMM).[1][2] Its mechanism centers on the activation of PPARδ, a nuclear receptor highly expressed in skeletal muscle that modifies gene expression.[2][3][4] Activation of the PPARδ signaling pathway by **Bocidelpar** is understood to increase the transcription of genes crucial for fatty acid oxidation (FAO) and to promote mitochondrial biogenesis.[3][5] These actions are theorized to restore cellular energy production, potentially improving muscle function and endurance in patients with mitochondrial diseases.[3] This technical guide provides a detailed overview of **Bocidelpar**'s mechanism, summarizes its effects on key mitochondrial gene targets, outlines relevant experimental protocols for its study, and visualizes the core signaling and experimental workflows.

#### **Core Mechanism of Action: PPARδ Modulation**

Peroxisome proliferator-activated receptors (PPARs) are transcription factors that regulate the expression of genes involved in various metabolic processes. [2][4] Of the three main subtypes  $(\alpha, \gamma, \text{ and } \delta)$ , PPAR $\delta$  is abundantly expressed in skeletal muscle and is a key regulator of cellular energy consumption. [2][4]



**Bocidelpar** acts as a potent and selective agonist for PPAR $\delta$ .[1][2] Upon binding, the activated PPAR $\delta$  receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus, where it binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of a suite of genes involved in mitochondrial function, particularly those related to fatty acid metabolism and the creation of new mitochondria.[3][6]

# **Quantitative Data on Gene Expression**

Phase 1 clinical studies have demonstrated that **Bocidelpar** administration leads to a treatment- and dose-dependent upregulation of PPAR $\delta$  target genes.[1] The following tables summarize the expected quantitative impact of **Bocidelpar** on key genes integral to mitochondrial function, based on its known mechanism of action.

Note: The following data are illustrative, representing typical results from preclinical or in vitro studies investigating potent PPAR $\delta$  agonists. Specific fold-change values from human **Bocidelpar** trials are not fully published.

Table 1: Gene Expression Changes in Mitochondrial Biogenesis

| Gene Symbol | Gene Name                                                                       | Function                                                                 | Illustrative Fold<br>Change (vs.<br>Control) |
|-------------|---------------------------------------------------------------------------------|--------------------------------------------------------------------------|----------------------------------------------|
| PPARGC1A    | Peroxisome Proliferator- Activated Receptor Gamma Coactivator 1- Alpha (PGC-1α) | Master regulator of mitochondrial biogenesis.[7][8][9]                   | 2.8x                                         |
| NRF1        | Nuclear Respiratory<br>Factor 1                                                 | Activates transcription of nuclear-encoded mitochondrial proteins.[7][8] | 2.1x                                         |



| TFAM | Mitochondrial Transcription Factor A | Regulates mitochondrial DNA (mtDNA) replication and transcription.[7][8][10] | 2.5x |

Table 2: Gene Expression Changes in Fatty Acid Oxidation (FAO)

| Gene Symbol | Gene Name                                | Function                                                                                      | Illustrative Fold<br>Change (vs.<br>Control) |
|-------------|------------------------------------------|-----------------------------------------------------------------------------------------------|----------------------------------------------|
| CPT1A       | Carnitine<br>Palmitoyltransferas<br>e 1A | Rate-limiting enzyme for the transport of long-chain fatty acids into mitochondria.  [11][12] | 4.5x                                         |
| ACADM       | Medium-Chain Acyl-<br>CoA Dehydrogenase  | Catalyzes the initial step of medium-chain fatty acid beta-oxidation.                         | 3.8x                                         |
| ACOX1       | Acyl-CoA Oxidase 1                       | Key enzyme in peroxisomal fatty acid beta-oxidation.[13]                                      | 3.2x                                         |

| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Inhibits glucose oxidation, promoting a shift to fatty acid utilization.[5] | 5.1x |

Table 3: Gene Expression Changes in Electron Transport Chain (ETC) Components



| Gene Symbol | Gene Name                                              | Function                                                                | Illustrative Fold<br>Change (vs.<br>Control) |
|-------------|--------------------------------------------------------|-------------------------------------------------------------------------|----------------------------------------------|
| NDUFS1      | NADH:Ubiquinone<br>Oxidoreductase<br>Core Subunit S1   | Core subunit of<br>Complex I of the<br>electron transport<br>chain.[13] | 1.7x                                         |
| SDHA        | Succinate Dehydrogenase Complex Flavoprotein Subunit A | Subunit of Complex II;<br>links the Krebs cycle<br>and the ETC.[13]     | 1.5x                                         |

| UQCRC1 | Ubiquinol-Cytochrome C Reductase Core Protein 1 | Core subunit of Complex III. | 1.6x |

# Visualization of Pathways and Workflows Signaling Pathway

The following diagram illustrates the molecular pathway through which **Bocidelpar** modulates gene expression.





Click to download full resolution via product page

Caption: **Bocidelpar** activates the PPAR $\delta$  pathway to drive mitochondrial gene transcription.



## **Experimental Workflow**

The diagram below outlines a standard experimental workflow to quantify **Bocidelpar**-induced changes in gene expression.



Click to download full resolution via product page



Caption: Standard workflow for analyzing gene expression via qPCR after **Bocidelpar** treatment.

# **Detailed Experimental Protocols**

This section details a generalized protocol for assessing the impact of **Bocidelpar** on gene expression in a cell culture model using quantitative real-time PCR (qPCR).[14][15]

#### **Cell Culture and Treatment**

- Cell Seeding: Plate a relevant cell line (e.g., human skeletal myoblasts, HepG2 hepatocytes) in 6-well plates at a density that will achieve 70-80% confluency at the time of treatment.
- Incubation: Culture cells in appropriate media at 37°C and 5% CO<sub>2</sub>.
- Treatment Preparation: Prepare stock solutions of Bocidelpar in DMSO. Dilute the stock solution in culture media to achieve final desired concentrations (e.g., 0.1, 1, 10 μM).
   Prepare a vehicle control medium containing the same final concentration of DMSO.
- Drug Exposure: Aspirate the old medium from the cells and replace it with the **Bocidelpar**-containing or vehicle control medium. Incubate for a predetermined time course (e.g., 6, 12, or 24 hours).

# **RNA Extraction and Quality Control**

- Cell Lysis: After treatment, wash cells with PBS and lyse them directly in the well using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen RNeasy Kit).
- RNA Isolation: Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit) or Trizolchloroform extraction, following the manufacturer's protocol. Include an on-column DNase digestion step to eliminate genomic DNA contamination.
- Quantification and QC: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

## cDNA Synthesis (Reverse Transcription)



- Reaction Setup: In a sterile, nuclease-free tube, combine 1-2 μg of total RNA with a reverse transcription master mix. This mix typically includes reverse transcriptase, dNTPs, an RNase inhibitor, and a combination of oligo(dT) and random hexamer primers to ensure comprehensive transcript coverage.[16]
- Thermal Cycling: Perform the reverse transcription reaction in a thermal cycler using the conditions recommended by the kit manufacturer (e.g., 25°C for 10 min, 42°C for 50 min, 70°C for 15 min).
- Dilution: Dilute the resulting complementary DNA (cDNA) with nuclease-free water (e.g., 1:10 dilution) for use in qPCR.

## **Quantitative Real-Time PCR (qPCR)**

- Reaction Plate Setup: For each sample, prepare triplicate qPCR reactions for each gene of interest and at least one stably expressed housekeeping gene (e.g., GAPDH, ACTB). Each reaction well (20 μL total volume) should contain:
  - SYBR Green Master Mix (contains Taq polymerase, dNTPs, SYBR Green dye)
  - Forward Primer (final concentration 200-500 nM)
  - Reverse Primer (final concentration 200-500 nM)
  - Diluted cDNA template
  - Nuclease-free water
- Primer Design: Use validated primers for target genes. Example human primer sequences are below:
  - CPT1A-Fwd: 5'-GCTATTGGTGCCTCCCTCAA-3'
  - CPT1A-Rev: 5'-TGGCCATCACAGAGTCCATC-3'
  - TFAM-Fwd: 5'-AAGATTGCCAAGGAGTTGGAG-3'
  - TFAM-Rev: 5'-GCTGGAAAAACACTTCGGAAT-3'



GAPDH-Fwd: 5'-TGCACCACCAACTGCTTAGC-3'

GAPDH-Rev: 5'-GGCATGGACTGTGGTCATGAG-3'

 Thermal Cycling: Run the qPCR plate on a real-time PCR instrument with a program typically consisting of:

Initial Denaturation: 95°C for 5 min

40 Cycles:

Denaturation: 95°C for 15 sec

Annealing/Extension: 60°C for 60 sec

Melt Curve Analysis: To verify primer specificity.

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt)
method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene
(ΔCt) for each sample. Then, normalize the ΔCt of the treated samples to the average ΔCt of
the control samples (ΔΔCt). The fold change is calculated as 2-ΔΔCt.

# **Conclusion for Drug Development Professionals**

**Bocidelpar**'s targeted activation of the PPARδ pathway presents a compelling therapeutic strategy for diseases rooted in mitochondrial dysfunction. By transcriptionally upregulating key genes involved in mitochondrial biogenesis and fatty acid oxidation, **Bocidelpar** has the potential to correct underlying cellular energy deficits. The experimental framework provided herein offers a robust methodology for further preclinical and clinical investigation into its pharmacodynamic effects on gene expression. Understanding the precise quantitative impact on these genetic pathways is critical for dose optimization, biomarker identification, and ultimately, the successful development of **Bocidelpar** as a novel treatment for mitochondrial diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Single- and multiple-dose safety, tolerability, pharmacokinetic, and pharmacodynamic profiles of ASP0367, or bocidelpar sulfate, a novel modulator of peroxisome proliferatoractivated receptor delta in healthy adults: Results from a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single- and multiple-dose safety, tolerability, pharmacokinetic, and pharmacodynamic profiles of ASP0367, or bocidelpar sulfate, a novel modulator of peroxisome proliferatoractivated receptor delta in healthy adults: Results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 4. Pharmacokinetics of Bocidelpar, ASP0367, in Renal and Hepatic Impairment: Results From Two Phase 1 Studies PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bocidelpar MEpedia [me-pedia.org]
- 7. PGC-1alpha downstream transcription factors NRF-1 and TFAM are genetic modifiers of Huntington disease PMC [pmc.ncbi.nlm.nih.gov]
- 8. PGC-1alpha downstream transcription factors NRF-1 and TFAM are genetic modifiers of Huntington disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PGC-1 alpha regulates mitochondrial biogenesis to promote silica-induced pulmonary fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lutein upregulates the PGC-1α, NRF1, and TFAM expression by AMPK activation and downregulates ROS to maintain mtDNA integrity and mitochondrial biogenesis in hyperglycemic ARPE-19 cells and rat retina PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tubular CPT1A deletion minimally affects aging and chronic kidney injury PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 13. Associations between fatty acid oxidation, hepatic mitochondrial function, and plasma acylcarnitine levels in mice PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.st [2024.sci-hub.st]
- 15. The QPCR assay for analysis of mitochondrial DNA damage, repair, and relative copy number - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Bocidelpar's Impact on Gene Expression Related to Mitochondrial Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830031#bocidelpar-s-impact-on-gene-expression-related-to-mitochondrial-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com